butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with butylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can further modify the amine group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carbaldehyde
- Butylamine
- N-(tert-Butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-6-11-7-10-8-12-13(4-2)9-10/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
PRIGGDXZLAMFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CC |
Origin of Product |
United States |
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